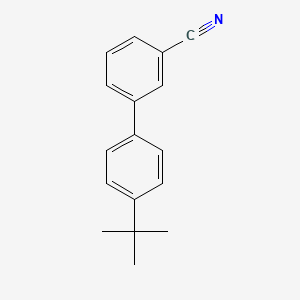

3-(4-t-Butylphenyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(4-t-Butylphenyl)benzonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as substituted benzonitriles and their properties, synthesis, and applications in various fields. For instance, the synthesis of dicyanobiphenyls through cross-coupling of terephthalonitrile dianion with substituted benzonitriles is explored, which could provide insights into potential synthetic routes for 3-(4-t-Butylphenyl)benzonitrile . Additionally, the study of luminescent benzonitriles with bent-core structures for their liquid crystalline behavior and photophysical properties could offer information on the potential properties of 3-(4-t-Butylphenyl)benzonitrile .

Synthesis Analysis

The synthesis of related compounds, such as 2-X-, 3-X-4,4'-dicyanobiphenyls, is achieved through a noncatalytic approach using terephthalonitrile dianion as a para-cyanophenylating reagent for neutral benzonitriles . This method could potentially be adapted for the synthesis of 3-(4-t-Butylphenyl)benzonitrile by choosing appropriate starting materials and reaction conditions. The reaction scheme involves the formation of a charge-transfer complex, followed by a dimeric dianion formation through a heterolytic pathway or single electron transfer and recombination of radical anions .

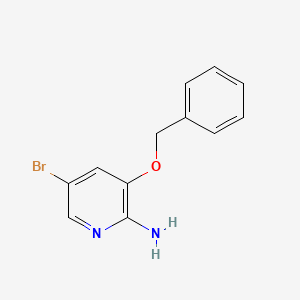

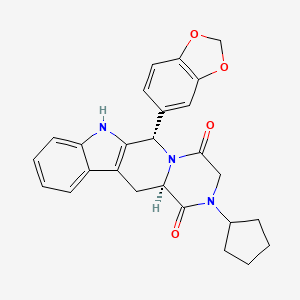

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial in determining their properties and applications. For example, the study of new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles reveals that these compounds possess slightly non-planar unsymmetrical bent structures, which are elucidated through single crystal X-ray analysis . Such structural information is essential for understanding the molecular packing and nonconventional hydrogen bonding interactions that contribute to their liquid crystalline phase behavior .

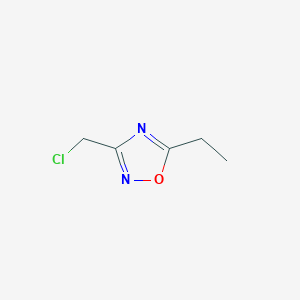

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 3-(4-t-Butylphenyl)benzonitrile, they do provide insights into the reactivity of similar compounds. For instance, the electrochemical properties of benzonitrile derivatives are studied, which could suggest how 3-(4-t-Butylphenyl)benzonitrile might behave in electrochemical applications or as an electrolyte additive in lithium-ion batteries .

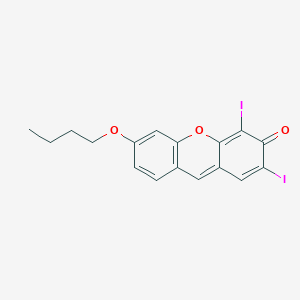

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. The luminescent properties of benzonitrile compounds with bent-core structures are characterized by their absorption and emission bands, which are determined through optical studies . Additionally, the electrochemical properties, such as band gaps and frontier molecular orbital distributions, are investigated using density functional theory (DFT) calculations, providing a theoretical basis for understanding the optoelectronic properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Reactivity and Chemical Transformations

- Reactivity with Nitrogen Compounds : Phosphagermaallene, a compound structurally related to benzonitrile derivatives, reacts with nitrogen compounds to form heterocycles, illustrating the potential of benzonitrile derivatives in synthesizing complex organic frameworks (Ghereg et al., 2010).

Applications in Material Science

Polymer Solar Cells : A study demonstrated the use of a perfluorinated compound, closely related to benzonitrile, as an additive to enhance the efficiency of polymer solar cells by facilitating ordering of P3HT chains, indicating the role of benzonitrile derivatives in optimizing solar cell performance (Jeong et al., 2011).

High Voltage Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries, significantly improving cyclic stability and capacity retention, showcasing the importance of benzonitrile derivatives in battery technology (Huang et al., 2014).

Environmental and Corrosion Studies

- Corrosion Inhibition : Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic conditions, suggesting their potential in protecting industrial materials against corrosion. The effectiveness of these inhibitors highlights their utility in material preservation and industrial applications (Chaouiki et al., 2018).

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVFGNZQHQXHDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602503 |

Source

|

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-t-Butylphenyl)benzonitrile | |

CAS RN |

192699-50-6 |

Source

|

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192699-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.